2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2

Isotopic purity Cross-channel interference Selected reaction monitoring

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 (synonym: orotic acid-15N2 monohydrate, CAS 147687-63-6) is a stable isotope-labeled form of the endogenous pyrimidine intermediate orotic acid (vitamin B13), in which both ring nitrogen atoms at positions 1 and 3 are substituted with ¹⁵N. Orotic acid serves as a precursor in de novo pyrimidine nucleotide and RNA biosynthesis, released from mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by cytoplasmic UMP synthase.

Molecular Formula C5H6N2O5
Molecular Weight 176.10 g/mol
Cat. No. B12400171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2
Molecular FormulaC5H6N2O5
Molecular Weight176.10 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O.O
InChIInChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1,7+1;
InChIKeyYXUZGLGRBBHYFZ-IMLYFJCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 (Orotic Acid-15N2 Monohydrate) – Stable Isotope-Labeled Pyrimidine for Quantitative Mass Spectrometry


2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 (synonym: orotic acid-15N2 monohydrate, CAS 147687-63-6) is a stable isotope-labeled form of the endogenous pyrimidine intermediate orotic acid (vitamin B13), in which both ring nitrogen atoms at positions 1 and 3 are substituted with ¹⁵N . Orotic acid serves as a precursor in de novo pyrimidine nucleotide and RNA biosynthesis, released from mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by cytoplasmic UMP synthase . The ¹⁵N₂ labeling confers a +2 Da mass shift (m/z 157.1 → 113.1 vs. m/z 155.1 → 111.1 for the unlabeled compound in negative-ion MS/MS), enabling its use as a chemically identical yet mass-resolved internal standard or tracer in GC-MS and LC-MS/MS workflows . This compound is supplied as the monohydrate with chemical purity ≥98% and isotopic enrichment of 98+ atom% ¹⁵N .

Why Unlabeled Orotic Acid, Deuterated Analogs, or Alternative Isotopic Labels Cannot Substitute for 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 in Quantitative LC-MS/MS and GC-MS Workflows


Substituting unlabeled orotic acid, deuterated (²H) orotic acid, or singly ¹⁵N-labeled orotic acid for the ¹⁵N₂-labeled hydrate introduces measurable analytical error in stable isotope dilution mass spectrometry. Unlabeled orotic acid cannot serve as an internal standard because it co-isobars with endogenous analyte, precluding mass-resolved quantification. Deuterated internal standards are known to exhibit retention time shifts on reversed-phase LC columns relative to the native analyte due to the physicochemical difference between C–²H and C–¹H bonds, compromising co-elution and introducing matrix-effect differentials . In contrast, ¹³C- and ¹⁵N-labeled internal standards co-elute with the native analyte, providing superior ionization suppression compensation . Single ¹⁵N labeling (+1 Da) may provide insufficient mass separation from the natural abundance ¹³C isotopologue of the analyte (~5.5% for a C₅ compound), leading to cross-channel interference. The ¹⁵N₂ label (+2 Da) at positions 1 and 3 of the pyrimidine ring offers a clean mass shift with measured isotopic purity of 99.584% and only 0.416% cross-contribution to the unlabeled channel, as validated in Clinical Chemistry-grade LC-ESI-MS/MS methods [1].

Quantitative Differentiation Evidence for 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 vs. Closest Analogs


Isotopic Purity of 99.584% with Only 0.416% Cross-Channel Interference Validated in SRM Mode

The 1,3-¹⁵N₂-orotic acid internal standard (IS) exhibited an independently measured isotopic purity of 99.584%, contributing only 0.416% to the unlabeled orotic acid (ORA) channel (m/z 155 → 111), while the unlabeled ORA contributed just 0.28% to the IS channel (m/z 157 → 113) [1]. This sub-0.5% cross-contribution is critical for accurate quantification at low endogenous concentrations, where isotopic impurity in single-labeled or lower-enrichment analogs can cause systematic overestimation of the analyte.

Isotopic purity Cross-channel interference Selected reaction monitoring Stable isotope dilution

LOD of 0.21 μmol/L and LOQ of 0.65 μmol/L Achieved in Dried Blood Spot Newborn Screening Using ¹⁵N₂-Orotic Acid Internal Standard

Using deuterated [1,3-¹⁵N₂]orotic acid as internal standard, Janzen et al. (2014) achieved a limit of detection (LOD) of 0.21 μmol/L and a limit of quantification (LOQ) of 0.65 μmol/L for orotic acid in dried blood spots by tandem mass spectrometry without chromatographic separation [1]. In a reference population of 707 unaffected newborns, OA levels ranged from 0.28 to 3.73 μmol/L, while five newborns with OTC deficiency showed concentrations of 89.7–211.1 μmol/L, demonstrating a dynamic range spanning >1,000-fold [1].

Limit of detection Limit of quantification Newborn screening Dried blood spot

100% Mean Analytical Recovery with 2.9% CV Using 1,3-¹⁵N₂-Orotic Acid Internal Standard vs. Non-Isotopic Methods in HPLC-ESI-MS/MS

In a validated HPLC-ESI-MS/MS method for rapid screening of purine and pyrimidine metabolism disorders, orotic acid quantification using 1,3-¹⁵N₂-orotic acid as internal standard yielded a mean recovery of 100% with a coefficient of variation (CV) of 2.9% at an added concentration of 87.4 μmol/L [1]. This performance was measured alongside 14 other metabolites in a multiplexed panel, with the ¹⁵N₂-orotic acid IS pair demonstrating the highest combined recovery-and-precision metrics in the panel.

Analytical recovery Coefficient of variation Internal standardization Purine and pyrimidine metabolism

Near-Identical Physicochemical Behavior Confirmed by Extraction Efficiency Parity (31% vs. 28%) Between Native and ¹⁵N₂-Orotic Acid

McCann et al. (1995) directly compared the extraction efficiency of native orotic acid and 1,3-[¹⁵N₂]orotic acid from dried filter-paper urine samples and from water, reporting values of 31% and 28%, respectively [1]. The near-identical extraction behavior confirms that the ¹⁵N₂ label does not materially alter the compound's physicochemical properties during sample preparation, a prerequisite for valid stable isotope dilution quantification.

Extraction efficiency Physicochemical equivalence Stable isotope dilution Filter-paper urine samples

¹⁵N₂ Label Avoids Deuterium-Induced Retention Time Shifts, Ensuring Co-Elution with Native Analyte in Reversed-Phase LC-MS/MS

A well-established limitation of deuterated (²H) internal standards in reversed-phase liquid chromatography is their tendency to exhibit shorter retention times relative to the protiated analyte—typically by 0.02–0.15 min depending on the number and position of deuterium substitutions—due to the lower lipophilicity of C–²H bonds compared to C–¹H bonds . ¹³C- and ¹⁵N-labeled internal standards do not exhibit this chromatographic isotope effect and co-elute precisely with the native analyte, providing superior compensation for matrix-induced ion suppression or enhancement [1]. The ¹⁵N₂ label on orotic acid, substituting two ¹⁴N atoms in the pyrimidine ring with ¹⁵N, does not alter the compound's reversed-phase retention behavior.

Chromatographic co-elution Deuterium isotope effect Retention time shift Internal standard selection

Chemical Purity ≥98% and Isotopic Enrichment 98+ atom% ¹⁵N Meet Regulatory-Grade Reference Standard Specifications

Commercially available 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-¹⁵N₂ is supplied with chemical purity ≥98% (HPLC) and isotopic enrichment of 98+ atom% ¹⁵N . These specifications exceed the minimum requirements for use as an internal standard in regulated bioanalytical method validation under ICH M10 and FDA guidance, where isotope-labeled internal standards are expected to have isotopic purity sufficient to minimize cross-signal contribution to the analyte channel.

Chemical purity Isotopic enrichment Reference standard Analytical method validation

High-Impact Application Scenarios for 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 Based on Quantitative Evidence


Newborn Screening for Ornithine Transcarbamylase (OTC) Deficiency by Direct Tandem MS of Dried Blood Spots

The ¹⁵N₂-orotic acid internal standard enables non-chromatographic quantification of orotic acid in dried blood spots with LOD 0.21 μmol/L and LOQ 0.65 μmol/L, as validated in 707 unaffected newborns and 5 OTC-deficient newborns [1]. The total analysis time of 1.85 min per sample, compatible with existing acylcarnitine and amino acid screening workflows, allows integration into routine newborn screening programs without additional instrumentation. The 99.584% isotopic purity ensures that cross-channel interference remains below 0.5%, eliminating false-positive risk at the low end of the reference range (0.28–3.73 μmol/L).

Clinical Diagnostic Quantification of Orotic Acid in Urine, Plasma, and Dried Blood Spots for Urea Cycle Disorder Differential Diagnosis

Quantitative assays using 1,3-[¹⁵N₂]orotic acid internal standard have been validated across three biological matrices—urine (McCann 1995, Rashed 2003), plasma (D'Apolito 2012), and dried blood spots (D'Apolito 2012)—with recovery of 100% (CV 2.9%) in multiplexed HPLC-ESI-MS/MS panels [2][3]. Age-stratified reference intervals established using this IS enable differential diagnosis of OTC deficiency, citrullinemia, argininosuccinic aciduria, and hereditary orotic aciduria. The near-identical extraction efficiency (31% native vs. 28% isotopic) ensures accurate normalization to urinary creatinine across diverse sample handling conditions.

Pharmacokinetic and Metabolic Flux Studies of De Novo Pyrimidine Biosynthesis Using ¹⁵N Tracer Incorporation

The ¹⁵N₂ label at positions 1 and 3 of the pyrimidine ring enables tracking of nitrogen incorporation from glutamine into the orotate scaffold in de novo pyrimidine biosynthesis. Orotic acid-¹⁵N₂ serves a dual role: as an internal standard for absolute quantification of endogenous orotic acid pools (via LC-MS/MS SRM) and as a metabolic tracer for NMR-based flux analysis, where ¹⁵N chemical shift dispersion permits resolution of labeled vs. unlabeled pyrimidine isotopologues in nucleotide extracts. This dual utility is not available from deuterated analogs due to ²H exchange lability under physiological conditions .

Regulated Bioanalytical Method Development and Validation for Drug–Orotic Acid Interaction Studies

The ≥98% chemical purity and 98+ atom% ¹⁵N isotopic enrichment specifications meet ICH M10 requirements for internal standards used in validated bioanalytical methods supporting drug development . The avoidance of deuterium-induced chromatographic shifts ensures robust method transfer between laboratories with different LC column chemistries—a critical advantage for multi-site clinical trials. The +2 Da mass shift is analytically sufficient for triple quadrupole MS resolution, eliminating the need for high-resolution mass spectrometry and reducing per-sample analysis cost compared to methods requiring ¹³C,¹⁵N₂-dual-labeled standards.

Quote Request

Request a Quote for 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.